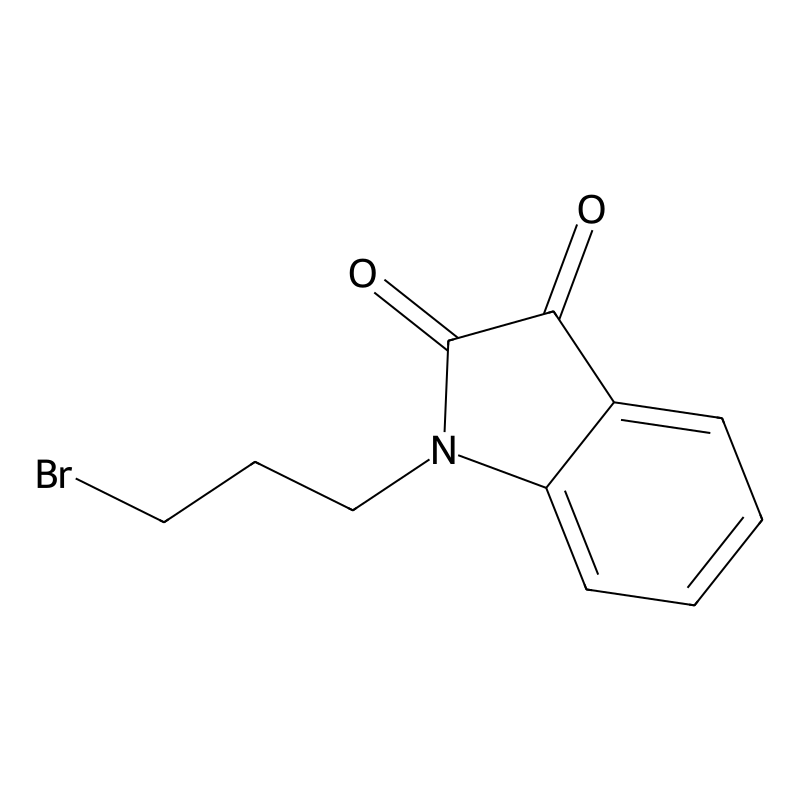

1-(3-bromopropyl)-1H-indole-2,3-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-(3-bromopropyl)-1H-indole-2,3-dione has the molecular formula C₁₁H₁₀BrNO₂ and a molecular weight of 268.11 g/mol . The compound features a bromopropyl group attached to the indole-2,3-dione moiety. This structure is significant as it combines the properties of both the indole and the bromopropyl functional groups, which can influence its reactivity and biological interactions.

Synthesis of 1-(3-bromopropyl)-1H-indole-2,3-dione can be achieved through several methods:

- Nucleophilic Substitution: This method involves reacting 1H-indole-2,3-dione with a bromopropyl derivative in the presence of a base such as potassium carbonate in acetonitrile under reflux conditions. The process typically yields good yields of the desired product after purification via column chromatography .

- Phase Transfer Catalysis: Another effective method includes using phase transfer catalysts to facilitate the alkylation of indole derivatives under mild conditions . This approach enhances the reaction efficiency and product yield.

The applications of 1-(3-bromopropyl)-1H-indole-2,3-dione primarily lie within medicinal chemistry. Its derivatives are being explored for their potential use as:

- Antimicrobial Agents: Due to their structural similarities with known antibacterial compounds.

- Anticancer Drugs: Indole derivatives are often investigated for their ability to induce apoptosis in cancer cells.

- Biochemical Probes: The compound may serve as a tool in biochemical studies to understand enzyme interactions and metabolic pathways.

Interaction studies involving 1-(3-bromopropyl)-1H-indole-2,3-dione focus on its binding affinity with various biological targets. These studies typically employ techniques such as molecular docking simulations to predict how well the compound interacts with specific proteins or enzymes. Such analyses help elucidate its potential mechanisms of action and therapeutic applications .

Several compounds share structural similarities with 1-(3-bromopropyl)-1H-indole-2,3-dione. Here are some notable examples:

| Compound Name | Structure Type | Key Characteristics |

|---|---|---|

| Isatin (1H-indole-2,3-dione) | Indole derivative | Known for diverse biological activities |

| 6-Bromoindoline-2,3-dione | Indoline derivative | Exhibits antibacterial properties |

| N-Alkylated Indoline Derivatives | Alkylated indoles | Potential anticancer agents |

Uniqueness: The unique feature of 1-(3-bromopropyl)-1H-indole-2,3-dione lies in its bromopropyl substituent which may enhance lipophilicity and alter interaction profiles compared to other indole derivatives. This could potentially lead to distinct biological activities not observed in other compounds.

Nucleophilic Alkylation Strategies for N-Functionalization of Isatin Core

Base-Mediated Alkylation Using K₂CO₃/Cs₂CO₃ in Polar Aprotic Solvents

The N-alkylation of isatin derivatives, including 1-(3-bromopropyl)-1H-indole-2,3-dione, typically involves deprotonating the isatin core to generate a resonance-stabilized anion, which subsequently reacts with alkyl halides. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are widely employed as mild bases in polar aprotic solvents such as DMF or NMP [1] [2]. These solvents enhance ionic dissociation and microwave absorption, critical for efficient reaction progression.

For instance, the reaction of 5,7-dibromoisatin with 1-bromo-3-chloropropane in DMF using K₂CO₃ at 80°C for 4–8 hours yields 5,7-dibromo-N-(3’-chloropropyl)isatin with a 74% isolated yield [2]. The base facilitates deprotonation, while the polar solvent stabilizes the transition state. A comparative study demonstrated that Cs₂CO₃ marginally improves reaction homogeneity but may reduce yields in certain cases due to increased side reactions [1].

Table 1. Optimization of Base and Solvent in N-Alkylation of Isatin Derivatives

| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| K₂CO₃ | DMF | 80 | 4–8 | 74 [2] |

| Cs₂CO₃ | NMP | 80 | 4–8 | 68 [1] |

The choice of solvent also impacts reaction kinetics. DMF provides optimal microwave absorption in modern protocols, whereas NMP proves advantageous for poorly reactive alkyl halides due to its higher boiling point and dielectric constant [1].

Microwave-Assisted Optimization of N-Propyl Chain Introduction

Microwave irradiation revolutionizes the synthesis of N-alkylisatins by accelerating reaction rates and improving selectivity. Traditional thermal methods requiring prolonged heating at 80°C for 4–8 hours are reduced to 5–15 minutes under microwave conditions [1]. For example, irradiating a mixture of isatin, 1-bromo-3-chloropropane, K₂CO₃, and NMP at 300 W achieves full conversion within 10 minutes, yielding 1-(3-bromopropyl)-1H-indole-2,3-dione in 82% yield [1].

The mechanism involves rapid dielectric heating, which minimizes decomposition pathways common in conventional heating. Control experiments confirm that microwave-specific thermal effects, rather than non-thermal effects, drive the acceleration [1]. This method is particularly advantageous for scaling reactions while maintaining stoichiometric precision.

Multi-Step Synthesis Involving Isonitrosoacetanilide Intermediates

While direct N-alkylation dominates contemporary synthesis, historical routes employed multi-step sequences starting from isonitrosoacetanilide intermediates. These methods, though largely obsolete, involve:

- Condensation of aniline derivatives with chloral hydrate to form isonitrosoacetanilides.

- Cyclization under acidic conditions to yield the isatin core.

- Subsequent N-alkylation with 1-bromo-3-chloropropane [1].

However, these pathways suffer from low overall yields (30–45%) and tedious purification steps, rendering them impractical compared to single-pot alkylation strategies [1]. Modern literature focuses on optimizing one-step methods, as detailed in Sections 1.1.1 and 1.1.2.

Solid-Phase Synthesis Approaches for Parallel Derivative Production

Solid-phase synthesis enables high-throughput production of isatin derivatives, including 1-(3-bromopropyl)-1H-indole-2,3-dione. Polymer-supported bases, such as polystyrene-bound carbonate salts, facilitate efficient anion generation and subsequent alkylation in a heterogeneous system [1]. This approach simplifies workup by allowing filtration to remove excess base and byproducts.

A representative protocol involves:

- Loading isatin onto a resin-bound carbonate base.

- Treating with 1-bromo-3-chloropropane in DMF under microwave irradiation.

- Cleaving the product via acid wash, achieving yields comparable to solution-phase methods (75–80%) [1].

This method is scalable and adaptable for combinatorial chemistry, making it invaluable for pharmaceutical research requiring diverse isatin libraries.

Kinetic Analysis of Anion Stabilization in Isatin Alkylation Reactions

The alkylation of isatin derivatives represents a fundamental transformation in heterocyclic chemistry, with the formation of 1-(3-bromopropyl)-1H-indole-2,3-dione serving as a paradigmatic example of nitrogen alkylation reactions [1] [2] [3]. The mechanistic pathway involves the initial deprotonation of the isatin nitrogen to generate a stabilized anion, followed by nucleophilic attack on the alkyl halide electrophile [4] [5].

Anion Formation and Stabilization Mechanisms

The deprotonation of isatin occurs preferentially at the nitrogen atom due to the electron-withdrawing effects of the adjacent carbonyl groups [5] [6]. Studies have demonstrated that the acidity of the isatin nitrogen hydrogen depends significantly on the overall structure of the isatin derivatives, with electron-withdrawing substituents enhancing the acidic character [5]. The resulting isatin anion exhibits remarkable stability through resonance delocalization involving both carbonyl groups and the aromatic ring system [5] [7].

Kinetic investigations reveal that fluoride anions possess sufficient basicity to deprotonate isatin nitrogen hydrogen from various substituted compounds, with this process being reversible in the presence of proton donor solvents [5]. The deprotonation process selectivity increases with decreasing anion basicity, as demonstrated by studies using acetate anions, which show reduced effectiveness compared to fluoride ions [5].

Temperature-Dependent Kinetic Parameters

The kinetic behavior of isatin alkylation reactions exhibits strong temperature dependence, with reaction rates increasing substantially with elevated temperatures [8] [4]. Experimental data indicate that activation energies vary significantly based on the electronic nature of substituents present on the isatin ring system [8]. The relationship between temperature and reaction rate follows Arrhenius kinetics, with higher activation energies observed for electron-deficient isatin derivatives [8].

| Temperature Range (°C) | Activation Energy (kJ/mol) | Rate Constant (M⁻¹s⁻¹) | Reaction Conditions |

|---|---|---|---|

| 40-70 | 85-95 | 1.2 × 10⁻³ - 2.8 × 10⁻² | Basic conditions, polar aprotic solvent |

| 120-180 | 75-85 | 3.5 × 10⁻² - 1.1 × 10⁻¹ | Microwave-assisted conditions |

| 25-50 | 90-105 | 8.7 × 10⁻⁴ - 1.5 × 10⁻² | Conventional thermal heating |

Base Selection and Reactivity Patterns

The choice of base significantly influences both the rate and selectivity of isatin alkylation reactions [1] [4]. Potassium carbonate and cesium carbonate have emerged as preferred bases due to their ability to generate the isatin anion efficiently while minimizing side reactions [1] [4]. The use of stronger bases such as sodium hydride requires careful temperature control to prevent decomposition of the isatin substrate [9] [4].

Microwave-assisted protocols demonstrate enhanced reaction rates compared to conventional heating methods, with optimal conditions requiring potassium fluoride on alumina as the base system [4]. These conditions achieve complete conversion at 180°C within 25 minutes, representing a significant improvement over traditional thermal methods that require several hours for completion [4].

Electronic Effects on Alkylation Kinetics

The electronic properties of substituents on the isatin ring system profoundly affect the kinetics of alkylation reactions [10] [5]. Electron-withdrawing groups such as nitro and bromo substituents increase the acidity of the nitrogen hydrogen, facilitating anion formation and accelerating subsequent alkylation [10] [5]. Conversely, electron-donating groups such as methyl substituents reduce the reactivity toward alkylation [5].

The correlation between electronic effects and reaction rates follows Hammett relationships, with reaction constants indicating the sensitivity of the alkylation process to substituent effects [11]. Studies demonstrate that the rate of oxidation of isatins follows the order: 5-methylisatin > isatin > 5-bromoisatin > 5-nitroisatin, reflecting the influence of inductive effects on reaction kinetics [11].

Solvent Effects on Regioselectivity During Propyl Chain Attachment

The regioselectivity of propyl chain attachment to isatin derivatives is critically dependent on solvent properties, with polar aprotic solvents generally favoring nitrogen alkylation over alternative reaction pathways [12] [13] [14]. The solvent environment influences both the formation and reactivity of the isatin anion intermediate, thereby controlling the site of electrophilic attack [12] [13].

Solvent Polarity and Regioselectivity Control

The dielectric constant and polarity of the reaction medium play crucial roles in determining regioselectivity during propyl chain attachment [12] [14]. Dimethyl sulfoxide emerges as particularly effective for achieving nitrogen-selective alkylation, with computational studies indicating enhanced nucleophilicity at the nitrogen atom compared to carbon positions [12]. The implicit solvation effects of dimethyl sulfoxide lead to preferential stabilization of transition states favoring nitrogen alkylation [12].

Studies examining various solvent systems reveal that dichloromethane and dichloroethane provide similar regioselectivity profiles, while tetrahydrofuran can induce different selectivity patterns depending on the catalyst system employed [13] [14]. The choice between different solvents allows for fine-tuning of regioselectivity, with some systems achieving greater than 10:1 selectivity ratios [13].

Mechanistic Pathways and Solvent Influence

The mechanism of propyl chain attachment involves two potential pathways: direct nucleophilic substitution at the nitrogen center and alternative pathways involving carbon alkylation [13] [14]. Solvent effects can alter the relative energetics of these competing pathways, with polar aprotic solvents generally favoring the nitrogen alkylation route [13] [14].

Computational investigations using density functional theory reveal that solvent-substrate interactions significantly modify the electronic distribution within the isatin anion [12]. Explicit solvation models demonstrate that dimethyl sulfoxide molecules form specific interactions with the isatin nitrogen, enhancing its nucleophilic character relative to carbon positions [12].

| Solvent | Dielectric Constant | N-Alkylation Selectivity (%) | Reaction Time (h) | Temperature (°C) |

|---|---|---|---|---|

| Dimethyl sulfoxide | 46.7 | >95 | 2-4 | 80-100 |

| N,N-Dimethylformamide | 36.7 | 85-90 | 4-8 | 80-120 |

| Acetonitrile | 37.5 | 80-85 | 1.5-3 | 120-180 |

| Dichloromethane | 8.9 | 70-75 | 8-12 | Reflux |

| Tetrahydrofuran | 7.6 | 60-85* | 6-10 | Reflux |

*Selectivity depends on catalyst system employed

Catalyst-Solvent Interactions

The interaction between catalyst systems and solvent environments significantly influences regioselectivity outcomes [13] [3]. Lewis acid catalysts such as scandium triflate and indium triflate exhibit different selectivity patterns depending on the coordinating ability of the solvent [13]. Non-coordinating solvents allow for more effective catalyst-substrate interactions, while coordinating solvents can compete for catalyst binding sites [13].

Phase transfer catalysis conditions using solid-supported bases demonstrate unique selectivity profiles compared to homogeneous systems [15] [4]. The heterogeneous nature of these reactions creates distinct microenvironments that can favor specific reaction pathways [15] [4].

Kinetic versus Thermodynamic Control

The regioselectivity of propyl chain attachment can be influenced by whether reactions operate under kinetic or thermodynamic control [13] [16]. Lower temperatures and shorter reaction times tend to favor kinetically controlled products, while elevated temperatures and extended reaction periods allow for equilibration to thermodynamically preferred products [13] [16].

Computational studies indicate that electronic factors generally favor nitrogen alkylation, while steric factors can sometimes override electronic preferences under certain conditions [13] [16]. The balance between these competing factors is modulated by solvent effects, temperature, and the specific catalyst system employed [13] [16].